molecular formula C14H25NO5 B12511231 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B12511231
M. Wt: 287.35 g/mol
InChI Key: OXHIVNUWGSCHBD-NXEZZACHSA-N
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Description

1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 114676-69-6) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol. This compound features a hydroxyl group at the 4-position and two tert-butyl ester groups, which serve as protective groups for carboxylic acids in synthetic organic chemistry. It is synthesized via reaction of 4-hydroxypyrrolidine-2-carboxylic acid methyl ester hydrochloride with di-tert-butyl dicarbonate in 1,4-dioxane, achieving a yield of 79% . The compound is a white solid with a purity ≥97% and is stored at room temperature . Its primary applications include serving as an intermediate in peptide synthesis and pharmaceutical research, particularly for bioactive molecules requiring stereochemical precision .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of Tert-butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating Agents: Tert-butyl halides, alkyl halides.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with carbonyl groups.

    Reduced Derivatives: Compounds with different alkyl or aryl groups.

    Substituted Derivatives: Compounds with substituted tert-butyl groups.

Scientific Research Applications

1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The hydroxyl group and tert-butyl groups play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

The structural and functional nuances of 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate can be elucidated by comparing it to analogous pyrrolidine derivatives. Key differences arise from stereochemistry, substituents, and applications.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name CAS Number Configuration Substituents Molecular Weight (g/mol) Physical State Synthesis Yield Key Applications
This compound 114676-69-6 (2R,4R) 4-OH, tert-butyl esters 245.27 White solid 79% Peptide synthesis, API intermediates
Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (5) - (2S,4R) 4-OH, tert-butyl esters 245.27 Solid 87% Precursor for fluorinated radiopharmaceuticals
Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (10) - (2S,4S) 4-OH, tert-butyl esters 245.27 White solid 87% Fluorination studies
1-tert-Butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (12) - (2S,4R) 4-F, tert-butyl/methyl esters 245.28 Colorless oil 57% PET imaging agent synthesis
1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate 155075-23-3 (2R,4R) 4-OH, benzyl/methyl esters 293.32 Solid - Research reagents
1,2-di-tert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate 1260591-66-9 (2R) 4-O, tert-butyl esters 285.34 - - Organic synthesis intermediate
1-tert-butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate 2137062-11-2 (2S,4R) 4-OCHF₂, chloromethyl/tert-butyl 329.73 - - Specialty chemical synthesis

Key Differences and Implications

Stereochemistry :

  • The (2R,4R) configuration of the target compound contrasts with diastereomers like (2S,4R) and (2S,4S), which exhibit distinct optical rotations (e.g., [α]D²⁰ −7.0 for (2S,4S) vs. −8.8 for (2S,4R)) . These differences influence biological activity and synthetic utility in chiral environments.

Substituent Effects :

  • Fluorination at the 4-position (e.g., compound 12) enhances stability and bioavailability, making it suitable for radiopharmaceuticals .
  • Benzyl ester derivatives (CAS 155075-23-3) offer alternative solubility profiles for specific reaction conditions .

Synthetic Routes :

  • Tosylation followed by fluorination is a common strategy for introducing fluorine (e.g., compound 12) .
  • The tert-butyl group in the target compound provides steric protection, enabling selective reactions in multi-step syntheses .

Applications :

  • Hydroxyl-containing derivatives (e.g., the target compound) are pivotal in peptide synthesis, while fluorinated analogs are critical for PET tracers .

Research Findings and Trends

  • Fluorinated Derivatives: Morpholinosulfur trifluoride is widely used for introducing fluorine, though yields vary (57% for compound 12) .
  • Stereochemical Purity : Chiral HPLC (e.g., Daicel-Chiralpak OJ-H) is essential for resolving enantiomers, as seen in compound 44 (retention times: 12.4 min for R, 25.4 min for S) .
  • Industrial Relevance : Companies like PharmaBlock Sciences commercialize intermediates such as (2R,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid (CAS 681128-51-8), emphasizing demand for stereochemically defined building blocks .

Biological Activity

1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity based on diverse research findings and case studies.

Chemical Overview

  • Common Name : this compound
  • CAS Number : 2580099-55-2
  • Molecular Formula : C₁₄H₂₅NO₅
  • Molecular Weight : 287.35 g/mol

Research indicates that this compound functions as a non-cleavable linker in antibody-drug conjugates (ADCs) and as a PROTAC linker. Its structural properties enable it to facilitate targeted drug delivery and enhance the efficacy of therapeutic agents by improving their pharmacokinetic profiles .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound exhibited significant inhibitory effects on various cancer cell lines. A study demonstrated that it inhibited cell viability in MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines in a dose-dependent manner .
  • Mechanistic Insights : The mechanism involves the inhibition of specific transporters associated with amino acid uptake in cancer cells. This action reduces the availability of essential nutrients for tumor growth, thereby limiting proliferation .

Neuroprotective Effects

Recent findings suggest that this compound may also exhibit neuroprotective properties:

  • Electrophysiological Studies : The compound has shown promise in modulating neurotransmitter transporters, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
Anticancer ActivityMCF-70.86 ± 0.11
Anticancer ActivityLnCaPNA
Anticancer ActivityMDA-MB-231NA
NeuroprotectionRat ASCT2 Model10

Case Study 1: Inhibition of ASCT2 Transporter

A detailed study explored the inhibitory effects of this compound on the ASCT2 transporter:

  • Methodology : Using electrophysiological recordings and transport assays in proteoliposomes.
  • Findings : The compound demonstrated a competitive inhibition mechanism with an IC50 value of approximately 10 µM for glutamine transport .

Case Study 2: Application in Antibody-Drug Conjugates

The compound's role as a linker in ADCs was highlighted in a synthesis study:

  • Objective : To evaluate its effectiveness as a non-cleavable linker.
  • Results : It was successfully incorporated into ADCs, enhancing their stability and therapeutic index .

Q & A

Q. Basic: What are the key steps for synthesizing 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a multi-step protection-deprotection strategy. For example, (2R,4R)-4-hydroxypyrrolidine derivatives are often protected using tert-butyl groups under anhydrous conditions. In one protocol, the hydroxyl group is activated using a nitrobenzoyl ester (e.g., 4-nitrobenzoyl chloride) in dichloromethane under nitrogen, followed by tert-butyloxycarbonyl (Boc) protection . Yield optimization requires strict control of anhydrous conditions, stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to acylating agent), and reaction temperature (room temperature for acylation, -65°C for LDA-mediated steps) . Side reactions like over-acylation or epimerization can be mitigated by monitoring reaction progress via TLC or HPLC.

Q. Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the stereochemical purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming stereochemistry. For instance, the (2R,4R) configuration shows distinct coupling constants (e.g., J2,4J_{2,4} ~3–5 Hz) and chemical shifts for the hydroxyl proton (~δ 4.5–5.0 ppm) and tert-butyl groups (~δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C14_{14}H23_{23}NO5_5: 285.34 g/mol) .
  • X-ray Crystallography : Used in advanced studies to resolve ambiguities, such as hyperconjugative effects on bond lengths and torsion angles in related pyrrolidine derivatives .

Q. Advanced: How do stereoelectronic effects influence the reactivity of this compound in subsequent derivatization reactions?

Methodological Answer:
The (2R,4R) configuration introduces stereoelectronic effects that dictate regioselectivity. For example:

  • The axial hydroxyl group participates in hyperconjugative interactions, elongating the C–O bond and increasing susceptibility to nucleophilic substitution (e.g., fluorination using LDA/tri(pyrrolidin-1-yl)phosphine oxide at -65°C) .
  • Steric hindrance from tert-butyl groups slows reactions at the pyrrolidine nitrogen, favoring functionalization at the 4-hydroxy position. Computational modeling (DFT) can predict transition states for such reactions .

Q. Advanced: What strategies are effective for achieving diastereoselective synthesis of fluorinated derivatives from this compound?

Methodological Answer:
Diastereoselective fluorination requires chiral auxiliaries or catalysts. For example:

  • LDA-Mediated Fluorination : Using 1-(tert-butyl) 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate as a substrate, LDA deprotonates the hydroxyl group, enabling electrophilic fluorination with N-fluorobenzene sulfonimide (NFSI). The (2R,4R) configuration directs fluorination to the trans position, yielding (2R,4R)-4-fluoropyrrolidine derivatives with >90% diastereomeric excess (d.e.) .
  • Chiral HPLC : Post-synthesis separation of diastereomers (e.g., (2R,4R) vs. (2S,4S)) using columns like Chiralpak IA/IB .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches or literature reports?

Methodological Answer:
Contradictions often arise from:

  • Epimerization : Trace acids/bases during synthesis or storage can invert stereocenters. Monitor via polarimetry or 19^{19}F NMR (for fluorinated analogs) .
  • Solvent Effects : Chemical shifts in NMR vary with solvent (e.g., DMSO vs. CDCl3_3). Standardize solvent systems and compare against published spectra (e.g., PubChem data for (2S,4S)-4-aminopyrrolidine derivatives) .
  • Crystallographic Validation : When NMR/MS are inconclusive, single-crystal X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated for hyperconjugative interactions in nitrobenzoyl-protected analogs .

Q. Advanced: What are the implications of tert-butyl group lability under acidic or basic conditions for downstream applications?

Methodological Answer:
The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved by strong acids (e.g., TFA/HCl). This lability must be considered when designing reactions:

  • Acidic Deprotection : Use TFA in dichloromethane (20–50% v/v) at 0°C to minimize side reactions .
  • Basic Stability : Avoid prolonged exposure to amines or nucleophiles (e.g., in peptide coupling), which can induce Boc migration. Monitor via 1^1H NMR for tert-butyl signal integrity .

Q. Advanced: How does the compound’s stereochemistry impact its utility as a building block in natural product synthesis?

Methodological Answer:
The (2R,4R) configuration is critical for mimicking natural product scaffolds (e.g., proline analogs in collagen or alkaloids). For example:

  • Indolizidine Synthesis : The rigid pyrrolidine ring facilitates 1,3-dipolar cycloadditions to form octahydroindolizidine cores, as seen in diastereoselective syntheses using similar dicarboxylates .
  • Peptide Backbone Modification : Incorporation into peptides alters conformational flexibility, enhancing binding affinity in protease inhibitors .

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

ditert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m1/s1

InChI Key

OXHIVNUWGSCHBD-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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